Fibrinolytic Activity: Cycloalliin Demonstrates Highly Significant Increase in Human Venous Blood Fibrinolysis Without Affecting Platelet Aggregation
In a randomized, double-blind, placebo-controlled trial involving 18 male volunteers, a single oral dose of synthetic cycloalliin produced a highly significant increase in venous blood fibrinolytic activity (p < 0.001) [1]. Critically, the same trial demonstrated that cycloalliin had no effect on platelet aggregability, establishing a clean functional profile distinct from antiplatelet agents [1]. This contrasts with allicin and other garlic-derived organosulfur compounds, which exert their cardiovascular effects primarily through platelet aggregation inhibition rather than direct fibrinolytic enhancement [2].
| Evidence Dimension | Fibrinolytic activity in human venous blood |
|---|---|
| Target Compound Data | Highly significant increase (p < 0.001) in fibrinolytic activity after single oral dose; no effect on platelet aggregation |
| Comparator Or Baseline | Placebo (no significant change); allicin and garlic extracts (platelet aggregation inhibition as primary mechanism) |
| Quantified Difference | Statistically significant elevation of fibrinolysis versus placebo (p < 0.001); functional divergence from allicin (fibrinolytic versus antiplatelet) |
| Conditions | Randomized double-blind placebo-controlled trial; 18 healthy male volunteers; single oral dose; venous blood assay |
Why This Matters
This clean fibrinolytic profile without antiplatelet activity is critical for researchers studying thrombus dissolution mechanisms in isolation and for developers seeking targeted fibrinolysis without bleeding risk.
- [1] Agarwal, R.K., Dewar, H.A., Newell, D.J., Das, B. (1977). Controlled trial of the effect of cycloalliin on the fibrinolytic activity of venous blood. Atherosclerosis, 27(3), 347-351. View Source
- [2] Allison, G.L., Lowe, G.M., Rahman, K. (2006). Aged garlic extract and its constituents inhibit platelet aggregation through multiple mechanisms. Journal of Nutrition, 136(3), 782S-788S. View Source
